ZINC OXALATE

Description

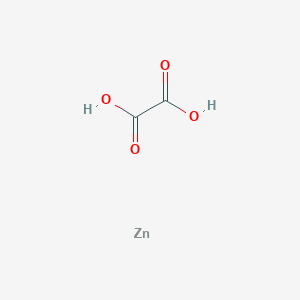

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDIPIDVUPWUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074917 | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2 | |

| Record name | Zinc oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Zinc Oxalate

Precipitation Routes

Precipitation is the most common and straightforward method for synthesizing zinc oxalate (B1200264). This technique involves the reaction of a soluble zinc salt with an oxalate source, typically oxalic acid or a soluble oxalate salt, in a suitable solvent, leading to the formation of insoluble zinc oxalate which precipitates out of the solution.

Aqueous Solution Precipitation

Aqueous solution precipitation is a widely employed method for the synthesis of this compound due to its simplicity and the use of water as an environmentally benign solvent. This method involves mixing aqueous solutions of a zinc salt and an oxalate source, leading to the precipitation of this compound dihydrate (ZnC₂O₄·2H₂O).

The reaction between zinc sulfate (B86663) (ZnSO₄) and oxalic acid (H₂C₂O₄) is a common route for the production of this compound. In a typical procedure, equimolar aqueous solutions of zinc sulfate heptahydrate (ZnSO₄·7H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) are prepared separately. The oxalic acid solution is then added to the zinc sulfate solution under continuous stirring, leading to the immediate formation of a white precipitate of this compound dihydrate. The reaction can be summarized as follows:

ZnSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + H₂SO₄(aq)

The properties of the resulting this compound can be influenced by various reaction parameters. For instance, the concentration of the precursor solutions can affect the morphology of the product. Studies have shown that varying the concentration (e.g., 0.5 M, 1.0 M, and 2.0 M) does not significantly alter the crystal structure but does impact the morphological features of the this compound particles. The reaction is often carried out at a slightly elevated temperature, such as 50°C, to ensure complete precipitation. After the reaction, the precipitate is typically filtered, washed with deionized water to remove any soluble impurities like sulfuric acid, and then dried.

Table 1: Research Findings on Synthesis from Zinc Sulfate and Oxalic Acid

| Precursor Concentration | Temperature (°C) | Stirring Time (hours) | Key Findings |

|---|---|---|---|

| 0.5 M, 1.0 M, 2.0 M | 50 | 1 | Precursor concentration affects morphology but not the crystal structure. |

| 1.0 M | Room Temperature | 1 | Successful synthesis of this compound dihydrate as a precursor for ZnO. |

Another established method for the synthesis of this compound involves the reaction of zinc chloride (ZnCl₂) with oxalic acid. Similar to the zinc sulfate route, this process entails the mixing of aqueous solutions of the two reactants. The reaction proceeds as follows:

ZnCl₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2HCl(aq)

To achieve a high yield of pure this compound dihydrate, the reaction conditions can be controlled. For example, heating the reactant solutions to around 70°C before mixing can facilitate the reaction. A slight excess of the zinc salt, for instance, a molar ratio of zinc (II) to oxalate of 1.1:1.0, can be used to ensure the complete consumption of the oxalate. The resulting precipitate is then separated from the solution, washed to remove the hydrochloric acid byproduct, and dried. The use of different zinc salts as precursors, including zinc chloride, can lead to variations in the morphology of the zinc oxide crystals obtained after the thermal decomposition of the this compound precursor.

Table 2: Research Findings on Synthesis from Zinc Chloride and Oxalic Acid

| Reactant Concentrations | Temperature (°C) | Zn(II):Oxalate Molar Ratio | Key Findings |

|---|---|---|---|

| 1 mol/L | 70 | 1.1:1.0 | Allows for the production of pure this compound dihydrate in high yield. google.com |

Zinc nitrate (B79036) (Zn(NO₃)₂) can also be used as the zinc source, reacting with an oxalate salt such as sodium oxalate (Na₂C₂O₄) to precipitate this compound. The chemical equation for this reaction is:

Zn(NO₃)₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2NaNO₃(aq)

This method offers an alternative to using oxalic acid directly. The reaction is typically carried out in an aqueous medium where solutions of zinc nitrate and sodium oxalate are mixed. The resulting this compound precipitate can be isolated by filtration, followed by washing to remove the soluble sodium nitrate byproduct, and subsequent drying. The choice of the zinc precursor, such as zinc nitrate, can influence the morphology of the resulting zinc-based materials. For instance, in hydrothermal synthesis, zinc nitrate is often used to create various zinc oxide nanostructures. While direct precipitation with sodium oxalate is a straightforward method, more complex procedures involving zinc nitrate, such as solvothermal methods in the presence of other reagents like pyridine, can lead to the formation of this compound coordination polymers with unique structures.

Table 3: Research Findings on Synthesis from Zinc Nitrate

| Reactants | Method | Temperature (°C) | Product |

|---|---|---|---|

| Zn(NO₃)₂ and Oxalic Acid | Hydrothermal | 150 | Well-defined this compound crystals (e.g., nanorods, microplates). atamanchemicals.com |

The reaction between zinc acetate (B1210297) (Zn(CH₃COO)₂) and oxalic acid is another effective route for the synthesis of this compound, often employed in the preparation of precursors for zinc oxide nanomaterials. The reaction in an aqueous solution is as follows:

Zn(CH₃COO)₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2CH₃COOH(aq)

In a typical hydrothermal synthesis, a 0.1 M solution of zinc acetate is mixed with a 0.1 M solution of oxalic acid and stirred for an extended period, for example, 12 hours. This prolonged stirring ensures a complete reaction and uniform precipitation. The resulting white precipitate of this compound is then filtered, washed with solvents like acetone (B3395972) and distilled water to remove impurities and the acetic acid byproduct, and subsequently dried, often at a temperature around 120°C to remove residual water. This method is particularly noted for producing this compound that can be calcined to yield zinc oxide nanoparticles with a controlled average particle size.

Table 4: Research Findings on Synthesis from Zinc Acetate and Oxalic Acid

| Reactant Concentrations | Stirring Time (hours) | Drying Temperature (°C) | Key Findings |

|---|---|---|---|

| 0.1 M | 12 | 120 | Produces this compound as a precursor for ZnO nanomaterials with an average particle size of 20-30 nm after calcination. |

Controlled Morphology Precipitation

Controlling the morphology of this compound during precipitation is crucial as it directly influences the properties of the final product, especially when it is used as a precursor for zinc oxide. Various techniques and parameters can be adjusted to achieve desired shapes and sizes, such as nanorods, microplates, and other complex structures.

Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. By controlling the reaction temperature (e.g., 100-200°C), pH, and the presence of capping agents like citric acid, it is possible to synthesize zinc oxide superstructures with diverse morphologies from zinc precursors. mdpi.comnih.gov For instance, this compound with high crystallinity and tunable morphology, such as nanorods and microplates, can be obtained by reacting zinc nitrate and oxalic acid hydrothermally at 150°C for 12-24 hours. atamanchemicals.com

Sonochemical Method: The application of ultrasonic waves during the precipitation process can influence the particle size and morphology of the resulting this compound. Sonochemistry promotes the formation of smaller and more uniform nanoparticles by creating localized hot spots with high temperatures and pressures, which affects the nucleation and growth of the crystals. For example, the sonochemical synthesis of zinc oxide nanoparticles from zinc chloride and sodium hydroxide (B78521) has been shown to produce quasi-spherical and homogeneously distributed nanoparticles. nih.gov

Microemulsion Method: This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized in the other by a surfactant. The synthesis of this compound can be carried out within these microdomains, which act as nanoreactors, allowing for precise control over the particle size and morphology. Reverse microemulsion systems have been successfully used to synthesize zinc oxide nanoparticles with spherical and rod-like morphologies by controlling the surfactant concentration and subsequent calcination temperature. iaea.org

The choice of the zinc salt precursor (counter-ion effect) also plays a significant role in determining the final morphology of the zinc-based materials. researchgate.net By carefully selecting the synthesis method and controlling the reaction parameters, a wide range of this compound structures can be achieved to meet the requirements of specific applications.

Influence of Citrate (B86180) Ligands on Flaky Morphology Formation

The morphology of this compound crystals can be precisely controlled through the use of additives, with citrate ligands being particularly effective in inducing a flaky structure. Research has demonstrated that monodispersed dihydrated this compound (ZnC₂O₄·2H₂O) particles with a distinctive flaky morphology can be synthesized by aging a mixed solution of zinc nitrate and sodium oxalate in the presence of a citrate ligand. ustb.edu.cn These flakes typically exhibit an average flat size of approximately 10–15 μm. ustb.edu.cn

The role of the citrate ligand is multifaceted, acting as a chelating agent, a dispersant, and a selective adsorbent on the crystal faces of this compound. ustb.edu.cn Thermodynamic equilibrium studies of the Zn(II)-citrate-oxalate-H₂O aqueous system suggest that the citrate ligand significantly influences the size and morphological evolution of the precipitated particles. ustb.edu.cn By chelating with zinc ions, citrate ions regulate the concentration of free zinc ions available for reaction with oxalate ions, thereby controlling the nucleation and growth rates of the this compound crystals. This controlled growth, coupled with selective adsorption onto specific crystal planes, promotes the two-dimensional growth that results in the observed flaky morphology.

Role of Surfactants and Other Additives in Morphological Control

Surfactants and other additives play a crucial role in directing the morphology of this compound during its synthesis. nih.gov These molecules can influence the crystal growth habit by selectively adsorbing onto specific crystallographic faces, thereby inhibiting or promoting growth in certain directions. nih.gov While the literature on the specific effects of various surfactants on this compound morphology is extensive for nanoparticles of other materials, the principles are transferable. For instance, cationic surfactants have been shown to suppress dendritic growth and promote smooth, dense morphologies in zinc electrodeposition, a related process involving zinc ion precipitation. rsc.org

In the context of this compound synthesis, additives can prevent agglomeration of particles, leading to more uniform and smaller particle sizes. researchgate.net The interaction between polymers and surfactants at the nanoparticle interface can also be harnessed to control particle confirmation and ultimately, the final morphology. researchgate.net For instance, the use of reverse-micelle techniques employing surfactants like cetyltrimethylammonium bromide has been explored for the synthesis of metal oxalate nanorods, although this method can be associated with high costs and low yields. nih.gov The choice of solvent can also act as a morphological regulator; for example, adjusting the water content in a mixed solvent system of water and ethylene glycol has been shown to gradually change the morphology of metal oxalate precursors from sheets to rods. nih.gov

Optimization of Reaction Parameters in Precipitation

The characteristics of this compound synthesized via precipitation are highly dependent on the reaction conditions. Optimizing these parameters is key to achieving the desired product attributes.

Effect of Precursor Concentration on Product Characteristics

The concentration of the precursor solutions, typically a soluble zinc salt and an oxalate source, significantly impacts the morphology and particle size of the resulting this compound. uns.ac.id Studies have shown that while the precursor concentration may not substantially alter the fundamental crystal structure of α-ZnC₂O₄·2H₂O, it has a pronounced effect on the morphological features. uns.ac.id

An investigation into the synthesis of this compound via aqueous precipitation at varying concentrations (0.5 M, 1 M, and 2 M) of zinc sulfate and oxalic acid revealed that higher concentrations lead to an increase in the reaction rate and the growth of crystal nuclei. uns.ac.id This can influence the final particle size and aggregation. In the synthesis of zinc oxide nanoparticles from zinc nitrate hexahydrate, it was observed that increasing the precursor concentration from 0.05 g to 1 g led to a decrease in crystallite size, with the optimum concentration being 1 g for achieving the smallest grain size and high purity. nih.gov Further increases in concentration resulted in an increase in crystallite size. nih.gov

Table 1: Effect of Precursor Concentration on this compound Properties

| Precursor Concentration | Effect on Morphology | Effect on Crystallite Size | Reference |

|---|---|---|---|

| 0.5 M, 1.0 M, 2.0 M | Significantly affects morphology | Insignificant effect on crystal structure | uns.ac.id |

| 0.05 g to 1 g | Not specified | Decreases with increasing concentration | nih.gov |

Influence of Solution pH on Precipitation and Morphology

The pH of the reaction solution is a critical parameter that governs the precipitation process and the resulting morphology of the zinc-containing product. researchgate.netsemanticscholar.org The formation of this compound is desirable within a specific pH range, typically between 0.5 and 8.5, to ensure a high yield. google.com Outside of this range, the formation of other zinc compounds, such as basic zinc salts or soluble zinc complexes, may be favored. google.comkyoto-u.ac.jp

For instance, in the synthesis of zinc oxide nanostructures, varying the pH from acidic to alkaline conditions has been shown to produce a range of morphologies, from nanorods and nanosheets to flower-like structures and nanotubes. matec-conferences.org At low pH, the dissolution of any precipitated zinc compound can occur. matec-conferences.org As the pH increases, the thermodynamic favorability for the formation of zinc oxide and, by extension, this compound, increases. matec-conferences.org The specific morphology is then determined by the interplay between nucleation, growth rates, and the potential for dissolution and redeposition of the solid phase. matec-conferences.org In the synthesis of zinc oxide nanoparticles via co-precipitation, hexagonal shaped nanorods were observed at pH 7 and 9, while plate-like structures were formed at pH 10.5 and 12.5. semanticscholar.org

Impact of Reaction Temperature and Time on Yield and Purity

Reaction temperature and time are pivotal in controlling the yield and purity of this compound during precipitation. The thermal decomposition of this compound dihydrate has been studied extensively, providing insights into the temperatures at which the material is stable. The dehydration of ZnC₂O₄·2H₂O typically begins at around 125 °C, with the complete removal of water molecules occurring at higher temperatures. core.ac.uk The decomposition of the anhydrous this compound to form zinc oxide generally commences at temperatures above 350 °C. core.ac.ukuoc.ac.in

Therefore, to obtain pure this compound, the reaction and drying temperatures must be carefully controlled to avoid both incomplete reaction and premature decomposition. One study on the hydrothermal synthesis of this compound dehydration used temperatures of 120 °C, 150 °C, and 200 °C with reaction times of 3 and 6 hours. researchgate.net It is generally understood that increasing the reaction temperature can increase the reaction rate, potentially leading to a higher yield in a shorter amount of time. However, excessively high temperatures could also lead to the formation of impurities or undesirable side reactions. The optimal temperature and time will depend on the specific precursors and concentrations used. For instance, to obtain this compound dihydrate in high yield, one method involves mixing heated solutions of zinc chloride and ammonium (B1175870) oxalate at 70°C. google.com

Table 2: Thermal Events in this compound Synthesis and Decomposition

| Temperature | Event | Product(s) | Reference |

|---|---|---|---|

| 70 °C | Precipitation Reaction | This compound Dihydrate | google.com |

| 125 °C | Onset of Dehydration | Anhydrous this compound | core.ac.uk |

| 350 °C | Onset of Decomposition | Zinc Oxide | core.ac.uk |

| 402.36–449.00 K | Dehydration | Anhydrous this compound | uoc.ac.in |

Green Chemistry Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of chemical compounds. These "green chemistry" approaches are being applied to the production of this compound, with a focus on using natural and renewable resources.

One notable green synthesis route involves the use of plant extracts as a source of oxalic acid. For example, the juice of the Averrhoa bilimbi fruit, which has a high concentration of oxalic acid, has been successfully used to precipitate this compound from a solution of zinc sulfate. wisdomlib.org This method avoids the need for commercially produced, and often petroleum-derived, oxalic acid. Similarly, Averrhoa carambola fruit juice has been utilized as a natural source of oxalate for the synthesis of this compound. researchgate.net

The general procedure for this green synthesis involves mixing the fruit extract directly with a solution of a zinc salt. The this compound precipitates out of the solution and can then be collected. This approach is not only more sustainable but can also be more cost-effective. The resulting this compound can then be used as a precursor for the synthesis of zinc oxide nanoparticles through thermal decomposition. wisdomlib.org The morphology of the this compound and the subsequent zinc oxide can be influenced by factors such as the concentration of the fruit extract. researchgate.net

Advanced Synthetic Techniques

To control the morphology and size of this compound at the nanoscale, various advanced synthesis techniques have been developed. These methods are crucial for producing materials with specific properties for advanced applications.

The reverse micellar method is a powerful bottom-up approach for synthesizing nanomaterials with controlled size and morphology. This technique utilizes a microemulsion system, which consists of an aqueous phase dispersed as nanosized droplets within a continuous organic phase, stabilized by a surfactant. These aqueous droplets act as nanoreactors for the synthesis of nanoparticles.

In the synthesis of this compound nanorods, two separate microemulsions are typically prepared. One contains an aqueous solution of a zinc salt, and the other contains an aqueous solution of an oxalate source, such as ammonium oxalate. When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and form this compound within the confined space of the reverse micelles. This controlled reaction environment promotes the anisotropic growth of the particles, leading to the formation of nanorods. drdo.gov.in For example, nanorods of zinc (II) oxalate with a diameter of 120 nm and a length of 600 nm have been successfully synthesized using this method. drdo.gov.in

| Parameter | Description |

| Method | Reverse Micellar Route |

| Reactants | Zinc salt solution and ammonium oxalate solution in separate microemulsions. |

| Surfactant | Cetyl trimethyl ammonium bromide (CTAB) is a commonly used surfactant. |

| Product | This compound Nanorods |

| Dimensions | Diameter: ~120 nm, Length: ~600 nm. drdo.gov.in |

Electrodeposition is a versatile and rapid technique for synthesizing this compound nanoparticles with tunable size and shape. researchgate.net The process involves the electrolysis of an aqueous solution containing an oxalate source, such as sodium oxalate, using a zinc plate as the anode. researchgate.net During electrolysis, the zinc anode oxidizes to release Zn²⁺ ions, which then react with the oxalate ions (C₂O₄²⁻) in the electrolyte to form this compound nanoparticles that deposit on the electrode surface or precipitate in the solution. researchgate.net

The morphology and size of the electrodeposited this compound nanoparticles can be controlled by adjusting various experimental parameters, including the electrolysis voltage, the concentration of oxalate ions, and the stirring rate of the electrolyte. researchgate.net For instance, at a low oxalate ion concentration (0.01 M), spherical particles are formed, whereas higher concentrations can lead to flower-shaped morphologies. researchgate.net This method offers a clean and simple route for the production of nano-sized this compound powder and can be easily scaled up. researchgate.net

| Experimental Parameter | Effect on Nanoparticle Characteristics |

| Electrolysis Voltage | Influences the rate of zinc ion formation and particle growth. researchgate.net |

| Oxalate Ion Concentration | Affects the shape of the nanoparticles; lower concentrations favor spherical particles, while higher concentrations can result in flower-like structures. researchgate.net |

| Stirring Rate | Controls the mass transport of ions and influences the size and uniformity of the particles. researchgate.net |

Co-precipitation is a widely used, simple, and cost-effective method for the synthesis of this compound and, subsequently, zinc oxide nanoparticles. researchgate.netnih.gov The process involves the simultaneous precipitation of zinc cations and oxalate anions from a solution. researchgate.net Typically, a solution of a zinc salt (e.g., zinc sulfate or zinc acetate) is mixed with a solution of an oxalic acid or an oxalate salt under controlled conditions. mdpi.comresearchgate.net

The reaction is generally carried out at room temperature. researchgate.net The resulting precipitate, this compound, can then be isolated, washed, and dried. researchgate.net This method allows for good control over the stoichiometry and homogeneity of the product. The this compound precursor obtained through co-precipitation is often used for the subsequent synthesis of zinc oxide nanoparticles via thermal decomposition (calcination). researchgate.net The properties of the final zinc oxide nanoparticles, such as particle size and crystallinity, are influenced by the conditions of the co-precipitation step and the subsequent calcination temperature. mdpi.comresearchgate.net

Synthesis from Industrial By-products

A sustainable and economically advantageous approach to this compound synthesis involves the utilization of industrial waste streams. Spent solutions from zinc plating processes, which are considered toxic waste, can serve as a valuable source of zinc ions. google.com

A patented method describes the production of this compound dihydrate by mixing a spent galvanizing solution containing zinc (II) with an oxalate-containing reagent, such as oxalic acid or its water-soluble salts (e.g., sodium oxalate, potassium oxalate, or ammonium oxalate). google.com The reaction is carried out by adjusting the molar ratio of zinc (II) to oxalate to be in the range of 1.0 : (0.8-3.0). google.com This process not only provides a low-cost route for producing pure this compound but also offers a method for the effective utilization and detoxification of hazardous industrial waste. google.com The this compound obtained from this method can be used in various applications, including as a pigment, in the production of catalysts, and for manufacturing ceramic articles. google.com

Utilization of Spent Galvanizing Solutions for this compound Production

A notable and environmentally significant method for synthesizing this compound involves the use of spent galvanizing solutions, which are toxic waste products from the electroplating industry. This approach not only provides a route to a valuable chemical but also facilitates the utilization of hazardous industrial effluent. The process centers on the precipitation of this compound dihydrate from these solutions, which can vary in composition but typically contain zinc ions along with other components like zinc sulfate, sulfuric acid, ammonium chloride, or boric acid.

The synthesis is achieved by mixing the spent galvanizing solution with a reagent containing oxalate ions, such as oxalic acid or its salts (e.g., sodium oxalate, ammonium oxalate). akjournals.com A key parameter in this process is the molar ratio of zinc (II) ions to oxalate ions in the reaction mixture. To achieve a high yield of this compound dihydrate, this ratio is typically maintained at 1.0:(0.8-3.0). akjournals.com The reaction proceeds with the crystallization of this compound dihydrate, which is then separated from the solution via filtration, washed, and dried. The pH of the reaction solution is another critical factor, ideally adjusted to a range of 0.5 to 8.5 to optimize the precipitation process. akjournals.com

In a specific example of this method, a spent solution from galvanizing cast iron, containing zinc (II), potassium chloride, boric acid, and other additives, was treated with an aqueous solution of oxalic acid dihydrate. akjournals.com After allowing the reaction to proceed for 20 hours, the resulting precipitate was filtered, washed, and dried at room temperature. This procedure yielded this compound with a high purity and a substantial yield. akjournals.com

| Parameter | Value/Condition |

|---|---|

| Zinc (II) : Oxalate Molar Ratio | 1.0 : (0.8-3.0) |

| Reaction Solution pH | 0.5 - 8.5 |

| Example Yield | 87.7% |

| Precipitating Agents | Oxalic acid, Sodium oxalate, Potassium oxalate, Ammonium oxalate |

| Product | This compound Dihydrate |

Synthesis of Mixed Metal Oxalates Involving Zinc

Co-precipitation of Zinc-Copper Oxalates

Mixed metal oxalates containing zinc and copper are often synthesized as precursors for catalysts and other advanced materials. The co-precipitation method is a common route to produce these compounds, ensuring a homogeneous distribution of the metal ions at an atomic level. This technique involves precipitating both zinc and copper ions simultaneously from a solution using an oxalate-containing reagent. The resulting solid is a mixed-crystal or an interpenetrating structure of zinc and copper oxalates rather than a simple physical mixture. akjournals.comakjournals.com

One effective technique is a gel-coprecipitation process. In this method, an alcoholic solution of oxalic acid is rapidly added to a mixed alcoholic solution containing the desired molar ratio of copper and zinc nitrates at room temperature. fudan.edu.cn This process leads to the formation of gel-like precipitates of the mixed oxalate precursor, which can then be separated and dried. fudan.edu.cn The isomorphous substitution between copper and zinc during the formation of the oxalate precursor facilitates a high degree of component dispersion. fudan.edu.cn

The formation of a true co-precipitate is confirmed through thermal analysis. Thermogravimetric analysis of co-precipitated zinc-copper oxalates shows a single, distinct step for decomposition, which is different from a physical mixture of the individual oxalates that would show two separate decomposition steps. akjournals.com The decomposition temperature of the mixed oxalate varies with its composition, generally falling between the decomposition temperatures of pure copper oxalate and pure this compound. akjournals.comakjournals.com

| Compound | Onset Decomposition Temperature (°C) |

|---|---|

| Copper Oxalate | 260 |

| Zinc-Copper Oxalate (Co-precipitate) | Higher than 260°C and lower than 380°C |

| This compound | 380 |

Crystallographic and Structural Investigations of Zinc Oxalate

Crystalline Forms and Hydrates

Anhydrous zinc oxalate (B1200264) (ZnC₂O₄) is isostructural with other monoclinic β-metal oxalates like those of iron, cobalt, and copper. core.ac.uk In this structure, each zinc atom is coordinated to six oxygen atoms, which all belong to the oxalate groups. core.ac.uk This coordination results in the formation of highly distorted octahedra. core.ac.uk These octahedra are interconnected at their corners, creating chains. core.ac.uk Specifically, four of the oxygen anions are located at two similar distances from the central zinc atom. core.ac.uk These connections form -C₂O₄-Zn-C₂O₄-Zn- chains. core.ac.uk First-principles solid-state methods have been employed to determine the crystal structure and have shown that anhydrous zinc oxalate can exhibit negative Poisson's ratios and negative linear compressibility. researchgate.netresearchgate.net

| Crystallographic Data for Anhydrous this compound (β-ZnC₂O₄) | |

| Crystal System | Monoclinic core.ac.uk |

| Space Group | P2₁/n researchgate.net |

| Coordination Geometry | Distorted Octahedral core.ac.uk |

| Connectivity | Corner-sharing octahedra forming chains core.ac.uk |

The dihydrate form of this compound (ZnC₂O₄·2H₂O) is a common precursor in the synthesis of zinc-based materials. core.ac.uknih.gov It typically precipitates as a metastable orthorhombic crystalline solid, often denoted as β-ZnC₂O₄·2H₂O. core.ac.uk This white, crystalline solid is highly insoluble in water. americanelements.comamericanelements.com The structure incorporates two water molecules per formula unit, which play a crucial role in stabilizing the crystal lattice through hydrogen bonding.

| Properties of this compound Dihydrate (β-ZnC₂O₄·2H₂O) | |

| Appearance | White crystalline solid nih.govwebqc.org |

| Crystal System | Orthorhombic core.ac.uk |

| Formula | ZnC₂O₄·2H₂O americanelements.com |

| Solubility in Water | Slightly soluble/Insoluble americanelements.comchemicalbook.com |

Polymorphism and Structural Transitions

The transition between the hydrated and anhydrous forms of this compound involves significant structural reorganization, primarily driven by dehydration.

The transformation from this compound dihydrate to its anhydrous form is a thermally induced process. core.ac.uk When β-ZnC₂O₄·2H₂O is heated to approximately 125 °C, it undergoes dehydration. core.ac.uk This process removes the water molecules from the crystal lattice, causing a structural reconfiguration into the monoclinic anhydrous this compound (β-ZnC₂O₄). core.ac.uk This phase transition from an orthorhombic to a monoclinic system is a key step in the thermal decomposition pathway of this compound, which ultimately yields zinc oxide at higher temperatures (above 350 °C). core.ac.uk In-situ temperature X-ray diffraction and thermogravimetric analysis are instrumental in studying these structural transitions. core.ac.uk

Hierarchical Structures and Dimensionality

The versatility of the oxalate ligand allows for the formation of this compound-based structures with varying dimensionalities, from simple clusters to complex three-dimensional frameworks.

The ability of the oxalate anion to bridge zinc centers in different ways gives rise to a range of structural dimensionalities. While simple this compound compounds can be considered in terms of their chain-like (1D) structures, more complex frameworks can be constructed.

One-Dimensional (1D) Structures: As seen in anhydrous this compound, the connection of Zn-O octahedra through oxalate linkers can form infinite chains, which is a classic example of a 1D coordination polymer. core.ac.uk

Three-Dimensional (3D) Structures: this compound can act as a component in building robust three-dimensional metal-organic frameworks (MOFs). si-za.si For instance, in the Calgary Framework-20 (CALF-20), layers of 1,2,4-triazolate-bridged zinc ions are pillared by oxalate ions. si-za.si This creates a 3D lattice with a defined pore structure, which has shown promise for applications like carbon capture. si-za.si The introduction of other organic linkers alongside oxalate allows for the systematic design of 0D, 1D, 2D, and 3D materials. nih.gov These frameworks can be anionic and incorporate cations within their pores, leading to interesting properties such as selective gas adsorption. researchgate.net

Formation Mechanisms of Layered and Chain Structures

The structural versatility of this compound allows for the formation of diverse architectures, ranging from simple monomers to complex three-dimensional networks. The fundamental building blocks of these structures are typically ZnO₆ octahedra and oxalate units. researchgate.net The way these units connect dictates the dimensionality of the resulting framework.

Investigations have revealed that a hierarchy of this compound structures can be synthesized. researchgate.net This hierarchy begins with zero-dimensional monomers and dimers, which can then assemble into one-dimensional chains. researchgate.net For instance, this compound coordination polymers, such as Zn(ox)(Py)₂, can adopt a one-dimensional zigzag chain structure where zinc centers are linked by exo-tetradentate oxalate groups. acs.orguh.edu

These linear chains can further condense to form two-dimensional layered structures. researchgate.net An example is the formation of a layered architecture with honeycomb-like channels, as seen in [methylpyridinium]₂[Zn₂(ox)₃]. acs.orguh.edu In this structure, the zinc centers are linked by oxalate groups to form 2D [Zn₂(ox)₃]²⁻ macroanions. uh.edu The final step in this structural hierarchy is the linking of these layers to create three-dimensional frameworks. researchgate.net This step-wise formation mechanism, from chains to layers to 3D networks, highlights the role of condensation and linking of fundamental building units in determining the final crystal structure. researchgate.net

Coordination Chemistry in Zinc(II)-Oxalate Complexes (e.g., with l-arginine)

The coordination chemistry of zinc(II) in oxalate complexes is significantly influenced by the presence of other ligands, such as amino acids. A notable example is the complex formed with L-arginine, {[Zn₂(L-Arg)₂(ox)₂]·8H₂O}n. researchgate.netresearchgate.netgoogle.com In this complex, the zinc centers are six-coordinate, a common geometry for zinc(II) in catalytic and structural sites in proteins. wikipedia.org

Table 1: Crystallographic Data for {[Zn₂(L-Arg)₂(ox)₂]·8H₂O}n

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.979(2) |

| b (Å) | 9.840(2) |

| c (Å) | 18.509(3) |

| β (°) | 95.58(3) |

| Volume (ų) | 1627.6(6) |

| Z | 2 |

Data sourced from a study on a 1-D framework L-arginine zinc(II) complex. researchgate.netresearchgate.netgoogle.com

Crystal Growth Mechanisms and Morphological Evolution

Control of Crystallite Shape and Size

The ability to control the shape and size of this compound crystallites is crucial as it directly influences the properties of materials derived from it, such as zinc oxide. The morphology of the final product is often a direct consequence of the precursor's characteristics. Therefore, manipulating the synthesis conditions of this compound is a key strategy for morphological control.

The synthesis of this compound precursors through precipitation allows for the control of crystallite size and shape by optimizing various parameters. These include the choice of zinc salt (e.g., chloride, nitrate (B79036), or sulfate), pH, reaction medium, and the presence of additives. researchgate.net For instance, the use of different zinc counter-ions can lead to variations in the resulting zinc oxide nanostructures after thermal decomposition, suggesting that the initial this compound precursor morphology is influenced by these ions. researchgate.net A method for producing this compound dihydrate involves reacting a spent galvanizing solution with an oxalate-containing reagent, where the molar ratio of zinc(II) to oxalate is a critical parameter that can be adjusted. google.com Furthermore, organometallic synthesis routes have been developed for preparing crystalline ZnO nanoparticles with controlled size and shape, which involves the use of stabilizing ligands during the initial reaction. nih.gov

Impact of Ligands and Impurities on Crystal Habit

Ligands, particularly those with different functional groups and steric properties, can direct the structure of zinc complexes. For example, pyridine-based ligands with varying substituents can influence the intermolecular interactions within the solid-state structure of zinc quinaldinate complexes. acs.org In the context of this compound, ligands can chelate with zinc ions, affecting nucleation rates. researchgate.net The presence of organic molecules can have a variable impact depending on whether they preferentially chelate with the metal ion or the oxalate ion. researchgate.net

Biomineralization of this compound Crystals (e.g., by Fungal Species)

Biomineralization is a process whereby living organisms produce minerals. Certain fungal species, such as Aspergillus niger and Penicillium chrysogenum, are capable of precipitating this compound as a part of their metabolic activity. acs.orgresearchgate.net This process is of interest for its potential applications in bioremediation of heavy metal-contaminated environments. researchgate.net

Fungi can produce and excrete organic acids, with oxalic acid being a key metabolite involved in metal transformations. researchgate.net When these fungi are cultured in a medium containing zinc, they can precipitate this compound dihydrate (Zn(C₂O₄)·2H₂O), a biomineral known as katsarosite. acs.orgresearchgate.net The formation of this compound is a mechanism for the fungus to immobilize and detoxify the zinc in its environment. The production of oxalic acid by the fungi can be activated by the presence of zinc. acs.org The biomineralization process can lead to the formation of this compound crystals on the surface of the fungal hyphae.

Table 2: Fungal Species Involved in this compound Biomineralization

| Fungal Species | Key Observation | Reference |

|---|---|---|

| Aspergillus niger | Produces oxalic acid, leading to the formation of this compound. Strongly acidifies the medium. | acs.org |

| Penicillium chrysogenum | Also forms this compound through oxalic acid production, but maintains a near-neutral or slightly alkaline pH. | acs.org |

| Aspergillus nomius | Isolated from zinc-containing mineral ore, it transforms insoluble zinc oxide into this compound crystals. | researchgate.netresearchgate.net |

Morphological Comparison of Biogenic vs. Abiotic this compound

A notable difference exists between this compound crystals formed through biological processes (biogenic) and those produced through simple chemical precipitation (abiotic). Research has shown that the morphology of mycogenic (fungally-produced) this compound crystals is distinct from their abiotically formed counterparts. researchgate.netresearchgate.net

When Aspergillus nomius was used to transform zinc oxide, the resulting this compound crystals had a different shape compared to those formed from a simple chemical reaction. researchgate.netresearchgate.net Interestingly, biominerals that formed further away from the fungal mycelium tended to have a shape that was more similar to the abiotically produced this compound. researchgate.net This suggests that the proximity to the fungal hyphae and the associated biomolecules plays a crucial role in dictating the final crystal morphology. When silicate (B1173343) and sulfide (B99878) minerals containing zinc were transformed by fungal extracellular metabolites, the resulting this compound crystals exhibited various shapes and sizes, typically between 50 and 100 µm. researchgate.net

Fungal Mechanisms of Zinc Mobilization and Oxalate Precipitation

Certain species of fungi play a critical role in the biogeochemical cycling of zinc through a sophisticated two-step process involving both the mobilization and subsequent immobilization of the metal. researchgate.net This mechanism is central to geomycology, influencing nutrient cycling, bioweathering, and the formation of mycogenic biominerals. researchgate.netresearchgate.net Fungi can transform insoluble zinc compounds into soluble forms and then precipitate them as stable, crystalline metal oxalates. researchgate.net This process serves not only as a nutrient acquisition strategy but also as a crucial detoxification pathway, allowing fungi to tolerate otherwise toxic concentrations of heavy metals in their environment. nih.govnih.gov

The initial step, zinc mobilization, is driven by the fungal secretion of low-molecular-weight organic acids, such as citric acid. nih.govthaiscience.info These secretions effectively lower the pH of the fungus's immediate environment. nih.govnih.gov The resulting acidification, combined with the strong chelating properties of the organic acids, facilitates the dissolution of insoluble zinc sources like zinc oxide (ZnO), zinc carbonate (ZnCO₃), and zinc phosphate (B84403) (Zn₃(PO₄)₂). thaiscience.infonih.gov This bioleaching process releases zinc ions (Zn²⁺) into the local environment. nih.gov Studies involving the ubiquitous soil fungus Aspergillus niger have demonstrated its ability to significantly affect the stability of zinc oxide nanoparticles by acidifying its surroundings. nih.govnih.gov

Once zinc has been solubilized and its local concentration increases, the fungus initiates the second step: precipitation. This is achieved through the biosynthesis and secretion of oxalic acid. researchgate.netnih.gov The production of oxalic acid is a known metabolic feature of many fungi, particularly species within the Aspergillus genus. nih.govnih.gov In the presence of elevated zinc ion concentrations, the secreted oxalate reacts to form this compound, a sparingly soluble salt that precipitates out of the solution. nih.govnih.gov The formation of these insoluble metal oxalate crystals effectively immobilizes the zinc, mitigating its toxicity and allowing the fungus to survive in metal-contaminated habitats. researchgate.netnih.gov

Research has highlighted the varying capacities of different fungal species to mediate this transformation. Comparative studies between Aspergillus niger and Penicillium chrysogenum revealed that while both can interact with zinc, their metabolic responses differ significantly. mdpi.com A. niger is a potent producer of oxalic acid and strongly acidifies its medium, leading to the predominant formation of this compound. researchgate.netmdpi.com In contrast, P. chrysogenum maintains a near-neutral pH and tends to precipitate zinc in the form of zinc phosphate (hopeite). researchgate.netmdpi.com The concentration of zinc in the environment also dictates the fungal response; low concentrations (e.g., 250–500 µmol) can stimulate fungal growth, whereas high concentrations (1000–2000 µmol) inhibit it. researchgate.netmdpi.com

The primary biomineral formed through this process is this compound dihydrate (ZnC₂O₄·2H₂O), known mineralogically as katsarosite. researchgate.netmdpi.com This compound belongs to the humboldtine group of natural metal oxalates. mdpi.com Structural investigations have shown that this compound can exist in different polymorphic forms, with the morphology of fungally-produced crystals sometimes differing from those formed through purely abiotic reactions. nih.govmdpi.com

Data Tables

The crystallographic and research data related to this compound are summarized below.

| Polymorph | Crystal System | Space Group |

|---|---|---|

| α-modification | Monoclinic | C2/c mdpi.com |

| β-modifications | Orthorhombic | Fddd mdpi.com |

| Cccm mdpi.com |

Thermal Decomposition and Derivative Materials from Zinc Oxalate

Dehydration Processes of Hydrated Zinc Oxalate (B1200264)

Hydrated zinc oxalate, typically this compound dihydrate (ZnC₂O₄·2H₂O), first undergoes dehydration upon heating, releasing its water molecules before the decomposition of the oxalate anion. researchgate.net

The study of the kinetics of the dehydration of this compound dihydrate provides insight into the energy requirements of the process. The activation energy (Ea), which is the minimum energy required to initiate the dehydration, has been determined using various analytical methods. One study, using the Kissinger equation at different heating rates, calculated the activation energy for the dehydration process to be approximately 69 kJ/mol. researchgate.net Other investigations using non-isothermal differential scanning calorimetry (DSC) techniques have also been employed to study the kinetics of this step. uoc.ac.inresearchgate.net Isoconversional methods are often utilized to calculate the activation energy for thermal dehydration. uoc.ac.in

Table 1: Activation Energy for Dehydration of this compound Dihydrate

| Method | Activation Energy (Ea) | Source(s) |

|---|---|---|

| Kissinger Equation | 69 kJ/mol | researchgate.net |

The loss of water from this compound dihydrate is a direct function of temperature. The process occurs in a distinct stage prior to the decomposition of the anhydrous oxalate. researchgate.net Studies have shown that when this compound dihydrate is heated, it undergoes a dehydration process, losing its two water molecules. mdpi.com For instance, heating the dihydrate precursor at 200°C has been shown to result in the removal of the 2 hydrate (B1144303) molecules from its crystal structure. mdpi.com The complete dehydration of this compound dihydrate (ZnC₂O₄·2H₂O) is the first of two primary stages in its thermal decomposition. researchgate.net

Decomposition Pathways and Gaseous Products

Following dehydration, the resulting anhydrous this compound decomposes into a solid residue and gaseous products. This decomposition has been a subject of detailed study to understand its mechanism and the nature of the evolved products. unca.eduresearchgate.net

The principal solid product from the thermal decomposition of this compound is zinc oxide (ZnO). unca.eduresearchgate.netuoc.ac.in This method is a common route for synthesizing very pure, fine-grained ZnO powder and nanoparticles. unca.edu The formation of the crystalline wurtzite phase of ZnO is confirmed in samples heated to temperatures above 400°C. mdpi.comresearchgate.net Calcination in air at 400°C is sufficient to convert the this compound precursor into zinc oxide. researchgate.netresearchgate.net

Table 2: Decomposition Temperatures for ZnO Formation

| Precursor | Decomposition Temperature | Solid Product | Source(s) |

|---|---|---|---|

| This compound Dihydrate | >400°C | Zinc Oxide (wurtzite phase) | mdpi.com, researchgate.net |

The decomposition of the anhydrous this compound structure results in the release of gaseous products, identified as carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netuoc.ac.in Evolved gas analysis coupled with Fourier-transform infrared spectroscopy (EGA-FTIR) has shown that these two gases are not produced at the same rate. unca.edu Research indicates that carbon monoxide is the initial gaseous product to be formed in excess, while carbon dioxide is formed later in the decomposition process. unca.edu This differential evolution of gases suggests a complex, multi-step decomposition mechanism rather than a simple, single-step event. unca.edu

The thermal decomposition of this compound is recognized as a multi-stage process. researchgate.net The first stage is the dehydration of the hydrated salt. researchgate.net The subsequent decomposition of the anhydrous this compound, while sometimes considered a single step, is indicated by detailed kinetic analysis to be more complex. unca.eduuoc.ac.in

Newer isoconversional methods show that the activation energy changes as the reaction progresses, which points to a multi-step mechanism. unca.edu One proposed mechanism suggests that the initial step is a rearrangement of the oxalate anion to form a carbonate-carbonyl intermediate. This intermediate then loses a molecule of carbon monoxide (CO) to yield a carbonate species. The final step is the decomposition of this carbonate to produce carbon dioxide (CO₂) and the final solid product, zinc oxide (ZnO). unca.edu However, direct spectroscopic or diffraction evidence for this proposed intermediate has not been found. unca.edu

Kinetic Studies of Thermal Decomposition

The study of the kinetics of this compound's thermal decomposition provides critical insights into the reaction mechanism, the energy requirements, and the factors controlling the rate of transformation into zinc oxide. Researchers employ various analytical techniques and mathematical models to elucidate these complex solid-state reactions.

Non-isothermal and Isothermal Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal decomposition of this compound. It measures the change in mass of a sample as a function of temperature or time. libretexts.org Kinetic studies are typically performed under two conditions: non-isothermal, where the sample is heated at a constant rate, and isothermal, where the sample is held at a constant temperature. iitm.ac.in

In non-isothermal TGA, this compound dihydrate typically shows two distinct mass loss stages. uoc.ac.in The first stage, occurring at lower temperatures (e.g., ~129-176°C), corresponds to dehydration, where the water of hydration is released. uoc.ac.in The second, more significant mass loss occurs at higher temperatures (e.g., ~354-422°C) and represents the decomposition of anhydrous this compound into zinc oxide, carbon monoxide, and carbon dioxide. uoc.ac.inresearchgate.net Non-isothermal experiments are often conducted at multiple heating rates (e.g., from 1 to 40 K/min) to gather data for kinetic analysis. unca.edu

Isothermal TGA involves rapidly heating the sample to a specific temperature and then recording the mass loss over time. iitm.ac.inunca.edu This method allows for the study of the reaction rate at a constant temperature, providing data that can be used to determine the reaction mechanism and kinetic parameters. iitm.ac.inresearchgate.net Studies have used isothermal conditions to confirm findings from non-isothermal experiments, showing that the decomposition kinetics can be described using specific solid-state reaction models. researchgate.net

Below is a summary of typical experimental conditions used in the thermogravimetric analysis of this compound.

| Parameter | Condition | Description | Source(s) |

| Analysis Mode | Non-isothermal | Sample is heated at a constant, predefined rate. | uoc.ac.inunca.edu |

| Isothermal | Sample is heated to a target temperature and held constant. | iitm.ac.inresearchgate.netunca.edu | |

| Heating Rates (Non-isothermal) | 1, 2, 5, 10, 15, 20, 25, 30, 40 K/min | A range of rates used to study the effect on decomposition temperature and for kinetic modeling. | unca.edu |

| 4, 6, 8, 10 K/min | A set of rates used for isoconversional kinetic analysis. | uoc.ac.in | |

| Atmosphere | Nitrogen (N₂) | An inert atmosphere to study the intrinsic decomposition without oxidation. | uoc.ac.inunca.edu |

| Air | An oxidative atmosphere to study its influence on decomposition products. | iitm.ac.incapes.gov.br | |

| Helium (He) | An inert atmosphere used in studies modeling the reaction mechanism. | researchgate.net | |

| Sample Mass | 1, 5, 10 mg | Varied to investigate the effect of sample size on apparent activation energies. | unca.edu |

Determination of Activation Energies using Isoconversional Methods

Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a solid-state reaction without assuming a particular reaction model. These methods work on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. By analyzing data from experiments at different heating rates, one can calculate the activation energy as it varies with the extent of conversion. uoc.ac.in

The application of isoconversional methods to the thermal decomposition of this compound has revealed that the activation energy is not constant throughout the reaction. unca.edu It is a function of the extent of reaction and can also be influenced by the sample mass. unca.edu This variation strongly suggests that the decomposition is not a simple, single-step process but rather follows a more complex, multi-step mechanism. unca.edu For instance, the calculated activation energy can change as the reaction progresses from α = 0.15 to α = 0.90, which is clear evidence against a single-step mechanism. unca.edu

Various isoconversional methods are employed, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Vyazovkin methods, which generally provide compatible results. researchgate.net The determination of a variable activation energy provides a more accurate and nuanced understanding of the decomposition kinetics compared to methods that assume a single, constant value. unca.edu

| Extent of Conversion (α) | Apparent Activation Energy (Ea) | Observation | Source(s) |

| Varies (e.g., 0.1 to 0.9) | Varies with α | The activation energy is not constant, indicating a multi-step reaction mechanism. | unca.edu |

| Dehydration Step | ~87 kJ/mol | Calculated using an iterative isoconversional procedure for the dehydration of this compound dihydrate. | pku.edu.cn |

| Decomposition Step | ~181-191 kJ/mol | Average values obtained from various isoconversional methods for the decomposition of anhydrous this compound. | uoc.ac.in |

Application of Kissinger Equation and Avrami-Erofeev Equation

In addition to model-free isoconversional methods, model-fitting methods are also used to analyze the kinetics of this compound decomposition. These involve fitting experimental data to known solid-state reaction models. The Kissinger equation and the Avrami-Erofeev equation are two such models frequently applied.

The Kissinger equation is a peak-method used to calculate the activation energy (Ea) from non-isothermal data. uoc.ac.in It relates the shift in the peak temperature of the reaction (as seen in DTA or DSC curves) to the heating rate. nih.gov While widely used due to its simplicity, the method assumes a first-order reaction and that the activation energy is constant, which may not be accurate for complex processes. nih.gov Despite these limitations, it provides a useful estimate of the activation energy. For example, one study estimated the Ea for the decomposition of organic compounds from this compound to be about 106 kJ/mol using the Kissinger equation. researchgate.net

The Avrami-Erofeev equation is a kinetic model that describes processes driven by nucleation and growth. researchgate.netwikipedia.org It is often used to describe the mechanism of solid-state decompositions. The equation is given in a general form, and the value of the exponent 'n' provides insight into the nucleation rate and the geometry of nucleus growth. researchgate.net Multiple studies have found that the decomposition of this compound, for both non-isothermal and isothermal conditions, is well-described by the Avrami-Erofeev equation with an exponent n ≈ 2. uoc.ac.inresearchgate.net This suggests a mechanism involving rapid nucleation followed by two-dimensional growth of the product phase (zinc oxide). iitm.ac.in

| Method/Equation | Parameter | Value | Finding | Source(s) |

| Kissinger Equation | Activation Energy (Ea) | ~106 kJ/mol | For the loss of organic compounds during decomposition. | researchgate.net |

| Avrami-Erofeev Equation | Activation Energy (Ea) | 181.4–186.5 kJ/mol (non-isothermal) | Based on a mechanism with n ≈ 2. | uoc.ac.inresearchgate.net |

| Activation Energy (Ea) | 190.8 kJ/mol (isothermal) | Based on a mechanism with n ≈ 2. | uoc.ac.inresearchgate.net | |

| Mechanism Model (n) | ≈ 2 | Indicates a reaction mechanism controlled by nucleation and growth. | uoc.ac.inresearchgate.net |

Influence of Experimental Conditions on Decomposition Products

The characteristics of the final zinc oxide product, as well as the intermediate steps of the decomposition, are highly dependent on the experimental conditions under which the thermal decomposition of this compound is carried out.

Effect of Heating Rate and Atmosphere (e.g., N₂, air)

The heating rate is a critical parameter in non-isothermal decomposition. Studies have consistently shown that increasing the heating rate shifts the decomposition temperatures to higher values. uoc.ac.in This phenomenon is a known kinetic effect; at a faster heating rate, there is less time for the reaction to occur at any given temperature, so a higher temperature is required to achieve the same extent of conversion. umw.edu.pl For this compound dihydrate, an increase in heating rate leads to a small increase in the temperatures for both the dehydration and the subsequent decomposition steps. uoc.ac.in

The atmosphere in which the decomposition occurs plays a crucial role in the reaction pathway and the nature of the final products. When this compound is decomposed in an inert atmosphere, such as nitrogen (N₂) or helium, the primary products are zinc oxide, carbon monoxide, and carbon dioxide. researchgate.netunca.edu However, performing the decomposition in an oxidative atmosphere like air can alter the process. For instance, the decomposition of some metal oxalates in air can be influenced by the oxidation of the gaseous product, carbon monoxide, which is an exothermic reaction. The study of cadmium oxalate, for example, highlights that the atmosphere (air vs. nitrogen) significantly changes the decomposition stages and residues. researchgate.net For this compound, decomposition in air also yields zinc oxide, but the reaction kinetics and intermediate steps can be affected by the presence of oxygen. iitm.ac.inmdpi.com

Role of Co-precipitated Materials (e.g., Mixed Oxalates)

The thermal decomposition of co-precipitated mixed-metal oxalates is a valuable method for synthesizing mixed-metal oxides with controlled stoichiometry and high homogeneity. lew.ro When this compound is co-precipitated with other metal oxalates that are isomorphous (having a similar crystal structure), they can form mixed crystals or solid solutions. lew.ro

The thermal decomposition of these mixed precursors is often complex. For example, a study on a co-precipitated mixture of this compound and iron(II) oxalate in a 1:2 mole ratio found that the decomposition occurred in distinct stages, corresponding to the decomposition of each individual metal oxalate to its respective oxide. capes.gov.br The eventual formation of a zinc ferrite (B1171679) (ZnFe₂O₄) spinel structure was observed at higher calcination temperatures (1000°C). capes.gov.br

Similarly, zinc manganites (ZnxMn₃₋xO₄) have been synthesized by the thermal decomposition of co-precipitated zinc-manganese oxalates. lew.ro The resulting oxide structure depends on the composition and the final temperature. lew.ro The presence of zinc cations in the precursor was found to inhibit the oxidation of Mn²⁺ during decomposition. lew.ro The use of these mixed oxalate precursors allows for the synthesis of complex oxides at lower temperatures than conventional ceramic methods. lew.ro

Impact of Ionic Flux on ZnO Surface Polarity and Morphology

The controlled thermal decomposition of this compound in the presence of an ionic flux, such as sodium chloride (NaCl), potassium chloride (KCl), or sodium sulfate (B86663) (Na2SO4), has a pronounced effect on the resulting zinc oxide's surface polarity and morphology. rsc.orgresearchgate.net The introduction of a flux during the decomposition of this compound nanorods can direct the preferential growth of specific crystallographic planes. researchgate.net

Experimental and theoretical studies have shown that without a flux, the pristine (1010) surface of ZnO is more stable than the (1120) surface. researchgate.net However, in the presence of an ionic flux, this stability is reversed, and the (1120) plane becomes more stable. rsc.orgresearchgate.net This change is quantified by the texture coefficient, which is notably high for the (1120) plane when decomposition is carried out with a mixture of NaCl and KCl. researchgate.net Conversely, using Na2SO4 as a flux results in a lower texture coefficient for the (1120) plane, similar to that of ZnO produced without any flux. researchgate.net

Density functional theory (DFT) calculations corroborate these experimental findings, revealing that the ionic flux alters the surface energies. researchgate.net The pristine (1010) surface is more stable by 0.04 J/m², but the presence of the flux makes the (1120) surface more stable by 0.03 J/m². researchgate.net This directed growth and altered surface polarity significantly influence the material's properties, including its catalytic activity, which is dependent on the nature of the exposed crystal surfaces. researchgate.net

Table 1: Effect of Ionic Flux on ZnO Properties Derived from this compound

| Flux Type | Primary Effect on ZnO | Observed Change | Reference |

|---|---|---|---|

| None (Control) | Surface Stability | (1010) surface is more stable than (1120) surface. | researchgate.net |

| NaCl, KCl, NaCl-KCl Mixture | Preferential Growth | Promotes the preferential growth of the (1120) planes. | researchgate.net |

| NaCl-KCl Mixture | Texture Coefficient | Highest texture coefficient for the (1120) plane. | researchgate.net |

| Na2SO4 | Texture Coefficient | Low texture coefficient for the (1120) plane, similar to no flux. | researchgate.net |

| General Ionic Flux | Surface Energy | Reverses stability, making the (1120) surface more stable by 0.03 J/m². | researchgate.net |

Control of Derivative Material Properties

The physical and chemical properties of zinc oxide derived from this compound can be meticulously controlled by manipulating the synthesis and decomposition parameters. This control allows for the tailoring of nanoparticle size, morphology, porosity, and surface reactivity to suit specific applications.

Tailoring Zinc Oxide Nanoparticle Size and Morphology

The thermal decomposition of this compound is a highly effective method for producing ZnO nanoparticles with controlled size and morphology. uoc.ac.in The final characteristics of the ZnO particles are heavily influenced by the conditions of the initial precipitation of the this compound precursor and the subsequent calcination temperature. mdpi.comresearchgate.net

The morphology of the this compound precursor itself plays a role. For instance, rod-like agglomerates of this compound can produce ZnO with a pseudomorphic shape, retaining the general morphology of the precursor. psu.edu The choice of zinc salt (counter-ion) used in the initial precipitation, such as zinc chloride, zinc nitrate (B79036), or zinc sulfate, also leads to variations in the resulting ZnO nanostructures, with morphologies including snowflakes, platelets, porous pyramids, and rectangular shapes being reported. researchgate.net Using a zinc sulfate counter-ion, for example, can lead to an unusual rose-shaped morphology in the final ZnO product. researchgate.net

The calcination temperature is a critical parameter. The decomposition of this compound dihydrate (ZnC2O4·2H2O) to ZnO occurs in stages, with dehydration preceding the decomposition of the oxalate. researchgate.net Pure ZnO with a wurtzite structure is typically obtained at temperatures above 350 °C. core.ac.uk Increasing the sintering temperature tends to cause smaller primary particles to form larger agglomerates. mdpi.com For example, at 400 °C, the decomposition of the oxalate group creates cavities, resulting in smaller primary particles (less than 5 µm) compared to the dehydrated precursor at 200 °C. mdpi.com As the temperature is increased to 500 °C and 600 °C, these smaller particles agglomerate. mdpi.com One study found that calcination at 700 °C produced ZnO nanoparticles with a size of around 80 nm. doaj.orgresearchgate.net

Table 2: Influence of Synthesis Parameters on ZnO Nanoparticle Morphology

| Parameter | Condition | Resulting ZnO Morphology/Size | Reference |

|---|---|---|---|

| Precursor Counter-Ion | Zinc Chloride | Snowflake, platelet, porous pyramid, rectangular shapes | researchgate.net |

| Zinc Nitrate | Snowflake, platelet, porous pyramid, rectangular shapes | researchgate.net | |

| Zinc Sulfate | Unusual rose-shape | researchgate.net | |

| Calcination Temperature | 350 °C | Formation of pure ZnO wurtzite structure | core.ac.uk |

| 400 °C | Smaller primary particles (<5 µm) due to CO2 evolution | mdpi.com | |

| 500-600 °C | Agglomeration of smaller particles | mdpi.com | |

| 700 °C | Nanoparticles of ~80 nm | researchgate.net |

Generation of Porous Architectures in ZnO

The thermal decomposition of this compound is a recognized method for creating porous ZnO structures with a high specific surface area. These properties are particularly advantageous for applications in gas sensing, photovoltaics, and photocatalysis. core.ac.uk A straightforward precipitation-decomposition process, starting with zinc sulfate and oxalic acid, can yield zinc oxide with a rectangular-shaped porous architecture composed of numerous spherical nanoparticles. core.ac.uk

This method involves three main steps:

Precipitation of orthorhombic this compound dihydrate (β-ZnC2O4·2H2O).

Dehydration at around 125 °C to form monoclinic anhydrous this compound (β-ZnC2O4).

Decomposition at 350 °C to produce the porous ZnO nanopowder. core.ac.uk

The resulting ZnO can achieve a high specific surface area, with values up to 53 m²/g reported for spherical nanoparticles with diameters under 20 nm. core.ac.uk Furthermore, the topotactic thermal decomposition of this compound precursors can be used to create self-assembled, porous hierarchical ZnO structures. nih.gov The morphology and porosity of these structures can be adjusted through post-synthesis treatments of the oxalate precursor, such as ultrasound irradiation. nih.gov Another approach to preparing porous ZnO films involves a recurrence method that uses this compound as a template. researchgate.net

Surface Reactivity and Adsorption Properties of Derived ZnO

The method of preparation, which dictates the morphology and crystalline form of ZnO, decisively influences its surface reactivity and adsorption properties. psu.edu ZnO derived from the decomposition of this compound (referred to as o-ZnO) exhibits different characteristics compared to ZnO from other methods, such as the ignition of zinc metal. psu.edu The reactivity is not necessarily due to the preferential exposure of specific crystal planes but can be attributed to the presence of well-defined microcrystals with sharp edges. psu.edu

The surface of ZnO derived from this compound presents active sites for the adsorption of probe molecules like carbon monoxide (CO) and hydrogen (H2). psu.edu Studies have shown that CO coordinates to cations exposed at the edges between the (0001) and (1010) planes. psu.edu Hydrogen can be adsorbed in different forms, with one type occurring on the same edge sites as CO. psu.edu

The inherent properties of the derived ZnO can be further modified. For example, doping can enhance certain characteristics. The introduction of sulfur into the ZnO lattice to form ZnO1-xSx nanoparticles has been shown to significantly improve adsorption capability. nih.gov This enhanced performance is attributed to the presence of active sulfate groups in the zinc oxysulfide material. nih.gov The surface reactivity of ZnO derived from this compound precursors is also confirmed by its significant biocidal activity against various bacteria. nih.gov

Advanced Characterization Techniques in Zinc Oxalate Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying the chemical nature and bonding within zinc oxalate (B1200264). By analyzing how the compound interacts with electromagnetic radiation, researchers can confirm its formation and purity.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and elucidating the chemical structure of zinc oxalate. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound.

In the analysis of this compound, specific peaks in the FTIR spectrum confirm the presence of the oxalate ion (C₂O₄²⁻) and its coordination with the zinc ion (Zn²⁺). Key vibrational bands are consistently reported in the literature. For instance, the strong asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are prominent. Research has identified band positions at approximately 1654 cm⁻¹ and 1300 cm⁻¹ corresponding to the asymmetric (νₐₛ(O-C-O)) and symmetric (νₛ(O-C-O)) stretching modes, respectively. researchgate.net Other studies report similar characteristic peaks around 1600 cm⁻¹, 1340 cm⁻¹, and 1290 cm⁻¹ which are attributed to the oxalate ion. researchgate.net

The presence of water of hydration in this compound dihydrate (ZnC₂O₄·2H₂O) is indicated by a broad absorption band in the region of 3242 cm⁻¹, corresponding to the O-H stretching vibration (ν(O-H)). researchgate.net A peak around 790 cm⁻¹ is also credited to O-H bending. researchgate.net The metal-oxygen bond between zinc and the oxalate ligand also gives rise to characteristic absorptions. Peaks have been observed at 849 cm⁻¹ and 717 cm⁻¹ (ν(O-Zn-O)), as well as a band at 490 cm⁻¹ which is attributed to a combination of Zn-O and C-C vibrations. researchgate.net The successful formation of this compound is confirmed by the presence of these distinct peaks.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3242 | ν(O-H) of water of hydration | researchgate.net |

| ~1654 | Asymmetric ν(O-C-O) | researchgate.net |

| ~1640 | ν(C=O) | researchgate.net |

| ~1418 | ν(C-O) + ν(C-C) | researchgate.net |

| ~1320 | Symmetric ν(COO⁻) | researchgate.net |

| ~1300 | Symmetric ν(O-C-O) | researchgate.net |

| ~849 | ν(O-Zn-O) | researchgate.net |

| ~790 | δ(O-H) bending | researchgate.net |

| ~774 | δ(O-C=O) + ν(Zn-O) | researchgate.net |

| ~717 | ν(O-Zn-O) | researchgate.net |

| ~490 | ν(Zn-O) + ν(C-C) | researchgate.net |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and is used to analyze the oxalate anion's structure, which can exist in different conformations. The oxalate anion has two primary structures: a planar form (D₂ₕ symmetry) and a nonplanar form (D₂Ꮷ symmetry), with distinct vibrational spectra. walisongo.ac.id

For metal oxalates, strong signals in the Raman spectrum are considered diagnostic. The C-C stretching mode (ν(C-C)) is typically observed around 900 cm⁻¹. qut.edu.au Another key feature is the O-C-O bending mode, which appears as a low-intensity band around 860 cm⁻¹. qut.edu.auqut.edu.au The position of the CO stretching vibration is sensitive to the cation it is bonded with. qut.edu.au For instance, in a study of various natural oxalates, the primary CO stretching vibration was found to vary significantly between different metal oxalates. qut.edu.au

The analysis of this compound and its precursor relationship to zinc oxide often involves Raman spectroscopy. For example, the Raman spectrum of this compound can be compared to that of ZnO to monitor the conversion process during thermal decomposition. The signature Raman-active E₂ₕ vibrational mode of the wurtzite hexagonal structure of ZnO appears around 440 cm⁻¹, confirming its formation from the oxalate precursor. researchgate.net

Interactive Table 2: Key Raman Shifts for Metal Oxalates

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~1470 | C-O stretching vibration (cation sensitive) | qut.edu.au |

| ~900 | ν(C-C) stretching mode | qut.edu.au |

| ~860 | O-C-O bending mode | qut.edu.auqut.edu.au |

| ~440 | E₂ₕ mode (of resulting ZnO) | researchgate.net |